Home > Products > Screening Compounds P4124 > (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone - 2034290-74-7

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2512540
CAS Number: 2034290-74-7
Molecular Formula: C19H19N5O2
Molecular Weight: 349.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone

Compound Description: This compound was identified as the most potent anticonvulsant agent in a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives. Its anticonvulsant activity was evaluated using the maximal electroshock (MES) test, and it demonstrated an ED50 value of 6.20 mg/kg (oral/rat). Further investigations revealed that this compound exhibits sodium channel blocking activity, providing insight into its potential mechanism of action as an anticonvulsant.

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: This compound, identified as Compound 29 in the research, is a potent P2X7 antagonist that demonstrated robust P2X7 receptor occupancy at low doses in rats, with an ED50 value of 0.06 mg/kg. It emerged from a series of novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives synthesized via a novel one-pot dipolar cycloaddition reaction/Cope elimination sequence. This compound exhibited promising potential as a clinical candidate for the treatment of mood disorders but was ultimately not chosen due to its solubility limitations.

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: This compound, referred to as Compound 35 in the research, is a P2X7 antagonist with similar potency to Compound 29 (ED50 of 0.07 mg/kg in rats). It was selected as a clinical candidate for phase I clinical trials due to its superior solubility and good tolerability in preclinical studies. Like Compound 29, Compound 35 was synthesized through a dipolar cycloaddition reaction/Cope elimination sequence, highlighting the synthetic utility of this approach for accessing novel P2X7 antagonists.

Compound Description: A series of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring were synthesized and studied for their potential biological activities. These derivatives included both amides and amines, with variations in the substituents on the benzoyl chloride or benzyl bromide used in the synthesis. The research emphasized the importance of the 1,2,4-triazole scaffold in medicinal chemistry, citing its presence in various clinically relevant drugs like Rizatriptan, Ribavirin, and anastrozole.

(4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (Compound 42)

Compound Description: This compound, named Compound 42 in the study, was discovered through the optimization of Compound 6 to address its limitations. It displayed improved in vivo efficacy as a DORA compared to Compound 6, demonstrating the success of the optimization strategy.

Properties

CAS Number

2034290-74-7

Product Name

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone

Molecular Formula

C19H19N5O2

Molecular Weight

349.394

InChI

InChI=1S/C19H19N5O2/c1-26-18-8-7-15(11-20-18)19(25)23-10-9-16(12-23)24-13-17(21-22-24)14-5-3-2-4-6-14/h2-8,11,13,16H,9-10,12H2,1H3

InChI Key

YAEFUKKJPRMNDL-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.